5-Hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by its bicyclic structure, which consists of a pyrazole ring fused to a pyridine ring. It has garnered attention for its potential biological activities, including applications in medicinal chemistry and drug development.
The compound can be synthesized through various chemical methods, and its derivatives have been explored extensively in scientific literature. Notably, research has highlighted the diverse substituents that can be introduced at different positions of the pyrazolo[3,4-b]pyridine framework, which significantly influences the compound's properties and biological activities .
5-Hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is classified as a pyrazolopyridine and is part of a broader category of heterocyclic compounds. These compounds are known for their diverse pharmacological activities and are often investigated for their potential as therapeutic agents.
The synthesis of 5-Hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves several methods:
The synthesis may involve multiple steps, including:
The molecular structure of 5-Hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid features:
The molecular formula is , and it has a molecular weight of approximately 166.13 g/mol. The compound exhibits specific spectral characteristics in NMR and IR spectroscopy that confirm its structural integrity.
5-Hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions (temperature, pressure) to optimize yields and selectivity. The use of catalysts or protective groups may also be necessary depending on the reaction pathway chosen.
The mechanism of action for 5-Hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves interaction with specific biological targets:
Studies indicate that derivatives of this compound exhibit varying degrees of biological activity based on their structural modifications, particularly at positions adjacent to the pyrazole and pyridine rings .
5-Hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically appears as a crystalline solid. Its melting point and solubility characteristics vary based on purity and crystallization conditions.
Key chemical properties include:
Relevant data from studies suggest that the compound maintains stability across a range of pH levels but should be handled with care to avoid decomposition during synthesis or storage.
5-Hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has several applications in scientific research:
5-Hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid represents a structurally sophisticated heterocyclic system within the pyrazolopyridine family, characterized by a bicyclic framework that integrates pyrazole and pyridine rings. The core structure exhibits planar aromaticity due to the 10π-electron system delocalized across both rings, which is further stabilized by the 1H-tautomeric form (energetically favored by ~37 kJ/mol over the 2H-form) [2] [9]. The molecule features three critical functional zones: the pyrazole N1-H (hydrogen bond donor), the C3-carboxylic acid (hydrogen bond donor/acceptor), and the C5-hydroxy group (tautomerizable hydrogen bond donor). This triad creates a versatile pharmacophore capable of multidirectional molecular recognition.
Table 1: Key Structural Features of 5-Hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid
Structural Element | Electronic Property | Role in Molecular Interactions |
---|---|---|
Pyrazole N1-H | Moderate H-bond donor (pKa ~8) | Metal chelation, Receptor binding |
C3-Carboxylic Acid | Acidic (pKa ~4) | Salt formation, Ionic interactions |
C5-Hydroxy Group | Tautomeric (pKa ~7-9) | H-bond donation/acceptance, Tautomerism |
Ring Fusion Atoms (C3a-C7a) | Electron-deficient | π-Stacking with aromatic residues |
The C5-hydroxy substituent induces significant electronic redistribution, increasing electron density at C4 and C6 positions (Hammett σₚ ~ -0.37), while the C3-carboxylic acid group withdraws electrons from the pyrazole ring, creating a polarized electronic landscape ideal for interacting with biological targets [6] [9]. X-ray crystallographic studies of analogues reveal coplanar orientation of the carboxylic acid relative to the heterocyclic plane (dihedral angle <10°), facilitating conjugation and resonance stabilization [7].
The pyrazolo[3,4-b]pyridine scaffold entered chemical literature in 1908 with Ortoleva’s synthesis of a monosubstituted derivative (R₃ = phenyl), though its medicinal exploration began in earnest during the mid-20th century [2]. The 1950s-1970s witnessed systematic investigations into ring synthesis, notably through:
By the 1980s, over 300,000 1H-pyrazolo[3,4-b]pyridines had been documented in >5,500 references (including 2,400 patents), underscoring their pharmaceutical relevance [2]. The specific incorporation of C3-carboxylic acid emerged in the 1990s as researchers pursued bioisosteric replacements for nicotinic acid and other therapeutic heterocycles. This strategy yielded kinase inhibitors (e.g., imatinib analogues) and PPAR modulators where the carboxylic acid served as a critical anionic anchor for target binding [7]. The addition of the 5-hydroxy group gained prominence post-2010 to exploit its dual role in tautomerism-mediated solubility and chelation-enhanced binding to metalloenzymes [5] [9].
Recent structural refinements (2015–present) focus on hybrid molecules where 5-hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is coupled with privileged pharmacophores (e.g., chromenes, thiazoles) via amide linkages, expanding the scaffold’s target spectrum to include antibacterial and antiviral applications [5] [6].
The bioactivity profile of pyrazolo[3,4-b]pyridines is exquisitely sensitive to C3/C5 substituent effects. Comparative studies reveal that the 5-hydroxy/3-carboxylic acid combination confers unique advantages over other common substitution patterns:
Electronic and Steric Optimization
Table 2: Bioactivity Modulation by 5-Hydroxy and 3-Carboxylic Acid Substituents
Biological Target | Effect of 5-OH | Effect of 3-COOH | Exemplary Activity |
---|---|---|---|
PPARα | ↑ Binding affinity (ΔG = -2.3 kcal/mol) | Salt bridge with Tyr314 | EC₅₀ = 0.58 μM [7] |
Fungal CYP51 | Chelation of heme iron | Negligible | 100% inhibition at 250 μg/mL [6] |
Bacterial DNA gyrase | H-bond to Ser108 | Ionic interaction with Arg136 | MIC = 3.12 μg/mL [5] |
Tubulin polymerization | ↓ Activity vs 5-H analogs | ↑ Activity vs ester analogs | IC₅₀ = 61.70 μM [5] |
Structure-Activity Relationship (SAR) Insights
The 5-hydroxy group’s tautomeric equilibrium (keto-enol) further enables pH-dependent activity profiles, particularly against Helicobacter pylori (pH 4–6) where the enol form predominates and enhances membrane partitioning [5]. Quantum mechanical calculations confirm that the enol tautomer is favored in vacuum (ΔE = 12.3 kcal/mol), while physiological conditions stabilize the keto form for metalloenzyme chelation [9]. This dynamic behavior underpins the scaffold’s versatility across therapeutic targets.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3